

Accounting for the influence of airflow on ignition time measurements.

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Compound of Interest

Compound Name: IGNITABILITY

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Technical Support Center: Ignition Time Measurements

This guide provides technical support for researchers, scientists, and drug development professionals encountering issues with ignition time measurements, specifically focusing on how to account for the influence of airflow.

Frequently Asked Questions (FAQs)

Q1: How does airflow fundamentally affect ignition time measurements?

A1: Airflow, or forced convection, introduces two primary effects that can alter ignition time:

- **Convective Cooling:** Increased airflow enhances the rate of heat transfer away from the material's surface. This "convective cooling" effect means that more energy from the external heat source is required to raise the surface temperature to the point of ignition, which generally leads to a longer ignition time.^{[1][2][3]}
- **Oxygen Supply:** Airflow provides a steady supply of oxygen to the material's surface.^[4] While the cooling effect often dominates, an increased oxygen concentration can, in some scenarios, facilitate combustion and potentially shorten the ignition time once pyrolysis begins.^[2] The balance between these two competing effects determines the net impact on the measurement.

Q2: Why is it critical to account for airflow in our experiments?

A2: Failing to control or account for airflow can lead to significant errors and poor reproducibility in ignition time data.[1] Many standard fire tests, such as those using a cone calorimeter, have specific requirements for exhaust fan flow rates because this variable directly impacts results.[5][6] For applications like fire modeling, hazard assessment, or predicting the behavior of materials in real-world scenarios, understanding the influence of airflow is essential for generating accurate and reliable data.[1][7]

Q3: What is a cone calorimeter and how is it used in these experiments?

A3: A cone calorimeter is a standard apparatus used to study the fire behavior of materials.[5][7][8] It works by exposing a small sample (typically 100mm x 100mm) to a controlled level of radiant heat from a conical heater.[5][7][8] An exhaust system with a fan pulls combustion products through a duct where measurements are taken.[5] Key parameters measured include the time to sustained ignition, heat release rate (determined by oxygen consumption), mass loss rate, and smoke production.[5][7][8][9] The exhaust system's flow rate is a critical, controllable parameter that establishes the airflow conditions for the test.[5]

Q4: What is the difference between piloted ignition and autoignition in the context of these tests?

A4:

- **Piloted Ignition:** In this setup, an external ignition source, like a spark igniter, is placed above the material sample.[5][7] Ignition occurs when the sample is heated enough to produce a flammable mixture of gases (pyrolyzates) that are then ignited by the spark. This is the most common method in cone calorimetry.[5]
- **Autoignition:** This occurs when the material's surface reaches a temperature high enough for the pyrolysis gases to ignite spontaneously without an external spark. This typically requires a higher surface temperature than piloted ignition.

Airflow can influence both types of ignition by affecting the surface temperature and the concentration of the flammable gas mixture above the surface.

Troubleshooting Guide

Q1: My ignition time measurements for the same material are highly variable. What are the likely causes?

A1: Inconsistent ignition times are often traced back to a few key experimental variables.

- Cause 1: Unstable Airflow. Fluctuations in the exhaust fan speed or drafts in the laboratory can alter the convective cooling on the sample surface, leading to variability.
 - Solution: Ensure the cone calorimeter's exhaust fan is set to the specified, consistent flow rate for the standard test method (e.g., ASTM E1354).[\[5\]](#) Verify that the laboratory environment is free from external drafts that could interfere with the test apparatus.
- Cause 2: Inconsistent Igniter Positioning. The distance and position of the spark igniter relative to the sample surface are critical. Small variations can change the local conditions needed to ignite the pyrolysis gases.
 - Solution: Calibrate the igniter position before each test series to ensure it is at the standard height and location as specified in the test protocol (e.g., ASTM E1354).
- Cause 3: Sample Inhomogeneity. If the material itself is not uniform (e.g., variations in density, moisture content, or surface finish), the time to ignition can vary between samples.
 - Solution: Ensure all samples are prepared consistently. For materials like wood or composites, be aware of natural variations. Condition samples in a controlled temperature and humidity environment before testing to normalize moisture content.[\[2\]](#)
- Cause 4: Unstable Heat Flux. The radiant heat flux from the conical heater must be stable and uniform.
 - Solution: Calibrate the heat flux using a designated heat flux meter before starting experiments.[\[10\]](#) Ensure the heater has reached a stable operating temperature.

Q2: My measured ignition times are much longer than expected, especially at higher airflow velocities. Is this an error?

A2: This is not necessarily an error. It is a well-documented physical phenomenon.

- Explanation: As airflow velocity increases, the rate of convective heat loss from the sample's surface also increases.[2] This cooling effect counteracts the radiant heat being applied by the heater.[3] Consequently, the sample takes longer to reach its ignition temperature, resulting in a delayed ignition time.[2] At very high velocities, ignition may be prevented entirely if the heat loss is too great.
- Action: Record the airflow velocity as a key parameter of your experiment. If comparing results, ensure the airflow conditions are identical. The relationship between airflow and ignition time is a critical material property to characterize.

Q3: The edges of my sample seem to ignite before the center. How does this affect my results and how can I fix it?

A3: Edge ignition is a common issue that can lead to inaccurate and premature ignition time measurements.

- Cause: The edges of a sample can sometimes heat up faster than the center due to multi-dimensional heating effects and how the sample is mounted in the holder.
- Solution: The standard protocol for many tests, like ASTM E1354, specifies a frame that covers the edges of the sample, exposing only a defined central area to the heat source. Ensure this frame is used correctly and is seated properly to prevent preferential edge heating.

Data and Protocols

Quantitative Data: Effect of Airflow on Ignition Time

The following data illustrates the impact of airflow (controlled by an exhaust fan) on the ignition time of Polymethyl methacrylate (PMMA) tested in a cone calorimeter.

Material	Thickness (mm)	Orientation	Fan Setting	Ignition Time (s)
PMMA	13	Horizontal	No Fan	71
PMMA	13	Horizontal	24 l/s	76

(Data sourced from reference[6])

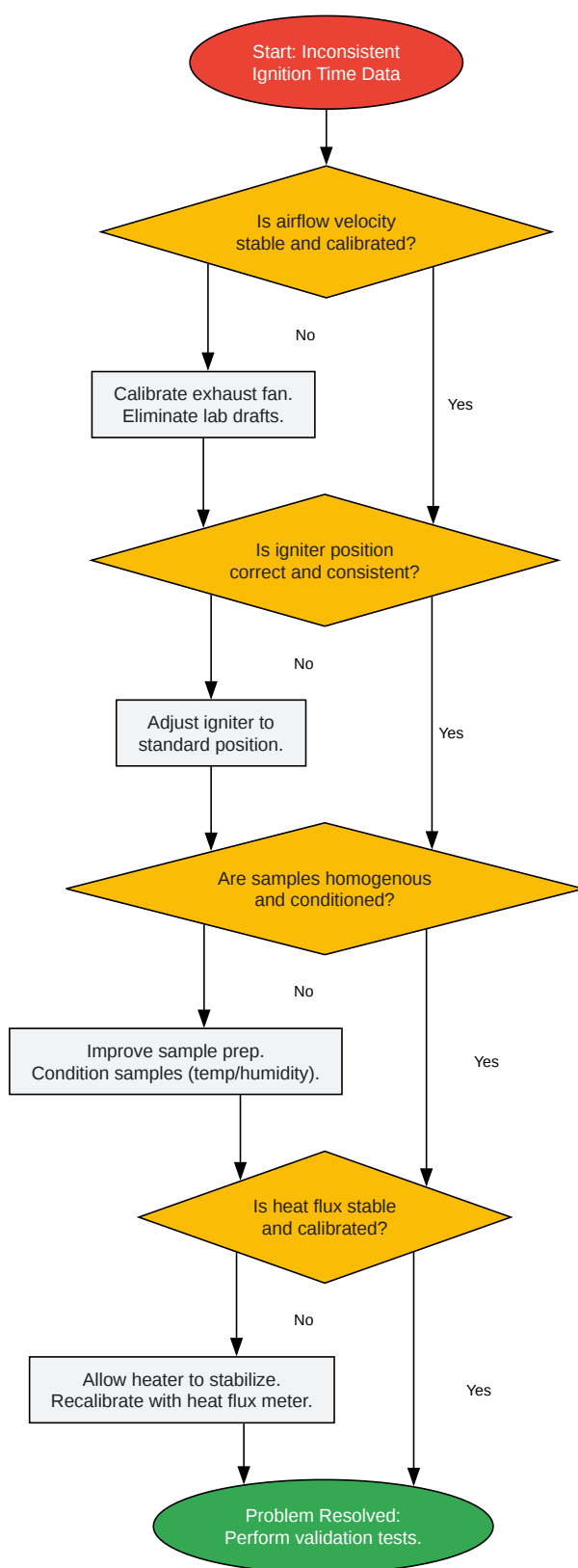
Experimental Protocol: Measuring Ignition Time via Cone Calorimetry (Based on ASTM E1354)

This protocol outlines the key steps for determining the time to piloted ignition of a solid material using a cone calorimeter with controlled airflow.

- Apparatus Calibration and Setup:
 - Turn on the cone calorimeter, gas analyzers (O₂, CO, CO₂), and exhaust fan. Allow sufficient time for all components to stabilize.[10]
 - Calibrate the gas analyzers using standard calibration gases.
 - Set the exhaust fan to the desired flow rate (e.g., 24 L/s is a standard value). Establish a stable baseline oxygen concentration reading.[5]
 - Calibrate the radiant heat flux from the conical heater at the sample surface level using a calibrated heat flux meter. Adjust the heater temperature until the desired flux (e.g., 35 kW/m² or 50 kW/m²) is achieved and stable.[5]
 - Verify the position of the spark igniter is correct according to the standard (typically 10 mm above the sample center).
- Sample Preparation:
 - Prepare samples to the standard dimensions (100mm x 100mm) with a maximum thickness of 50mm.[5]

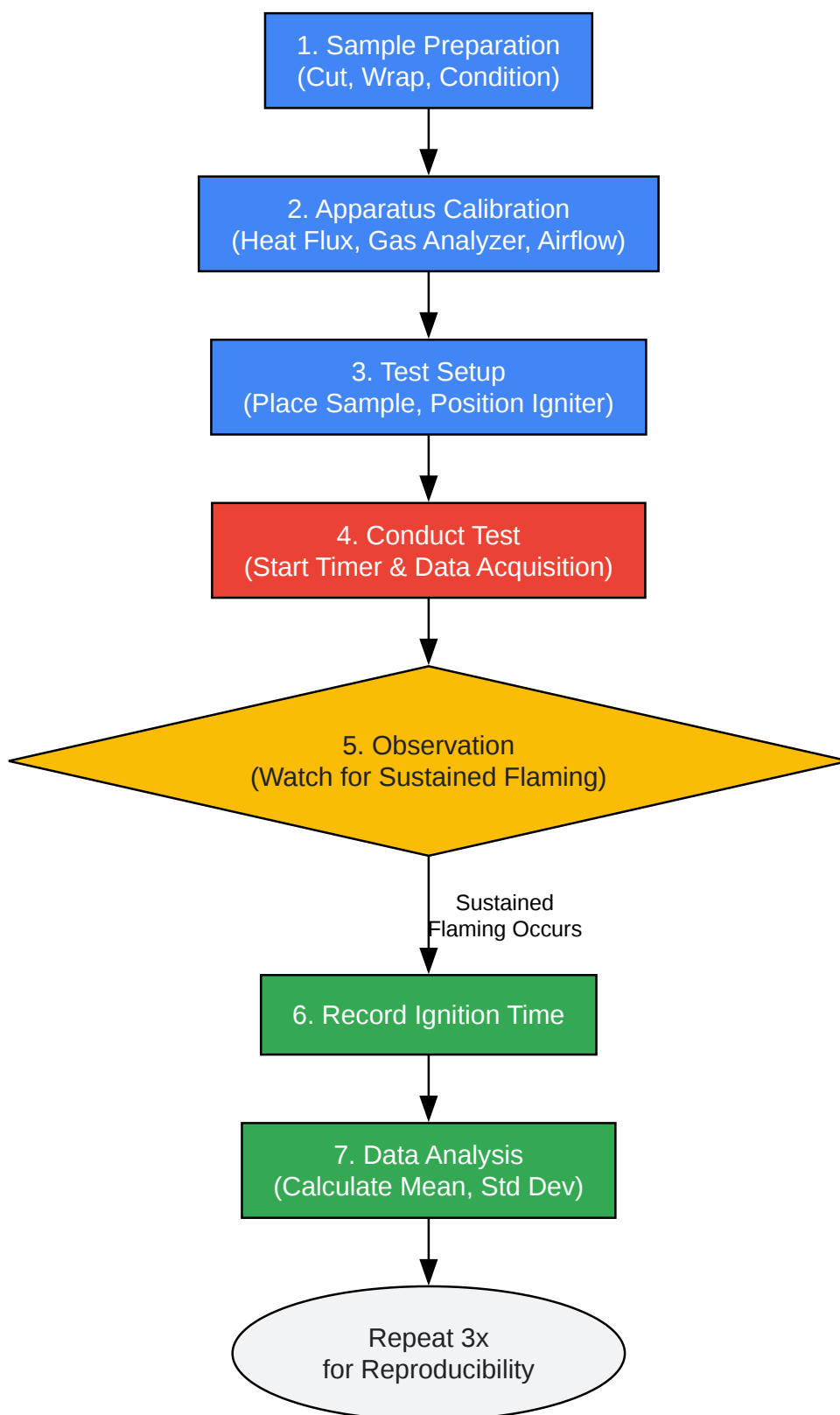
- Wrap the bottom and sides of the sample in a single layer of aluminum foil.
- Place the sample on a bed of ceramic fiber insulation within the sample holder.
- Place the sample holder, along with a retaining frame if needed, on the load cell under the apparatus.
- Conducting the Test:
 - Ensure the data acquisition system is running.
 - Place the sample and holder assembly onto the load cell under the conical heater.
 - Immediately start the timer.
 - The spark igniter should be operating over the sample surface.
 - Visually observe the sample and record the time to "sustained flaming," defined as the presence of flame on the sample's surface for at least 4 seconds. This is the time to ignition.[\[11\]](#)
 - The test is typically continued until flaming ceases or for a predetermined duration (e.g., 20 minutes) to collect other data like heat release rate.[\[5\]](#)[\[11\]](#)
- Data Analysis:
 - The primary result is the time to sustained ignition, recorded in seconds.
 - Repeat the test at least three times for each material and condition to ensure reproducibility.
 - Report the average time to ignition and the standard deviation, along with the test conditions (heat flux and airflow rate).

Visualizations



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Caption: Troubleshooting workflow for inconsistent ignition time measurements.



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Caption: Experimental workflow for cone calorimeter ignition time testing.

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